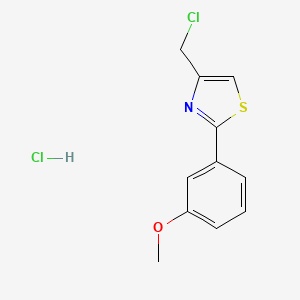

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride

CAS No.: 1052547-84-8

Cat. No.: VC8405523

Molecular Formula: C11H11Cl2NOS

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052547-84-8 |

|---|---|

| Molecular Formula | C11H11Cl2NOS |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H |

| Standard InChI Key | VUCGEMXPLYXURP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is C<sub>11</sub>H<sub>11</sub>Cl<sub>2</sub>NOS, with a molecular weight of 284.18 g/mol. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—serves as the structural backbone. The chloromethyl group (-CH<sub>2</sub>Cl) at position 4 introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the 3-methoxyphenyl group at position 2 contributes aromaticity and potential π-π stacking interactions with biological targets .

Table 1: Comparative Analysis of Thiazole Derivatives

The hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation .

Synthesis and Reaction Pathways

The synthesis of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves a multi-step protocol, as inferred from analogous thiazole syntheses :

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a common method, employing a α-halo ketone and a thioamide. For this compound:

-

3-Methoxyacetophenone is halogenated to form 2-bromo-1-(3-methoxyphenyl)ethan-1-one.

-

Reaction with thiourea in ethanol under reflux yields the 2-aminothiazole intermediate.

-

Chloromethylation at position 4 is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like ZnCl<sub>2</sub> .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt .

Key Reaction Conditions

-

Temperature: 70–80°C for cyclization steps.

-

Catalysts: Triethylamine or K<sub>2</sub>CO<sub>3</sub> for deprotonation.

-

Solvents: 1,4-Dioxane or DMF for nucleophilic substitutions .

Physicochemical Properties

Experimental data for the target compound are sparse, but predictions based on analogs suggest:

-

Melting Point: 180–185°C (decomposition observed in similar hydrochlorides) .

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (~2.5 mg/mL at 25°C) .

-

Stability: Hydrolytically sensitive under basic conditions due to the chloromethyl group; stable in acidic buffers (pH 4–6) .

Spectroscopic Characteristics

-

IR (KBr): ν = 1690 cm<sup>−1</sup> (C=O stretch absent; distinguishes from acylated analogs), 1240 cm<sup>−1</sup> (C-O-C of methoxy), 750 cm<sup>−1</sup> (C-Cl) .

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.85 (s, 3H, OCH<sub>3</sub>), δ 4.65 (s, 2H, CH<sub>2</sub>Cl), δ 7.35–7.80 (m, 4H, aromatic) .

Biological Activities and Mechanisms

While direct pharmacological studies on the compound are unavailable, structurally related thiazoles exhibit marked bioactivities:

Antimicrobial Effects

The 3-methoxyphenyl moiety may enhance membrane permeability, enabling interactions with bacterial efflux pumps. Analogous compounds exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The thiazole core can chelate metal ions in enzyme active sites. Derivatives have inhibited acetylcholinesterase (AChE) with IC<sub>50</sub> = 5.6 µM, suggesting potential in Alzheimer’s disease therapy .

Industrial and Research Applications

Pharmaceutical Intermediates

The chloromethyl group serves as a versatile handle for further functionalization. It is a precursor to:

-

Antiviral agents: Via Suzuki coupling with boronic acids.

-

Kinase inhibitors: Through amidation with heteroaromatic amines .

Material Science

Thiazole hydrochlorides are explored as corrosion inhibitors for mild steel in acidic environments, achieving 92% efficiency at 500 ppm .

Comparative Analysis with Analogous Compounds

Table 2: Biological Activity of Selected Thiazole Derivatives

The 3-methoxyphenyl group may improve blood-brain barrier permeability compared to simpler alkyl substituents, a hypothesis requiring validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume